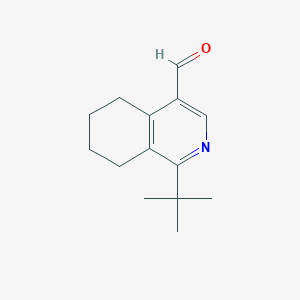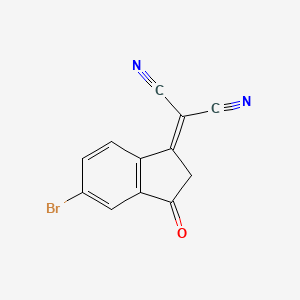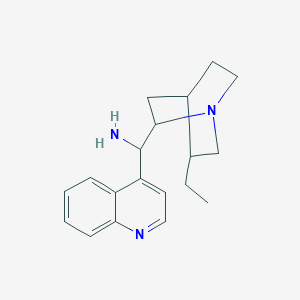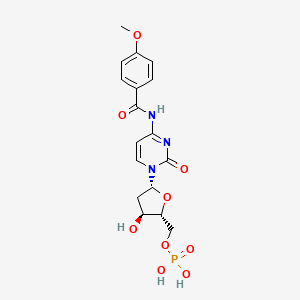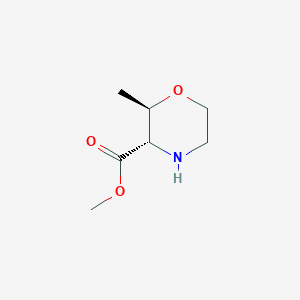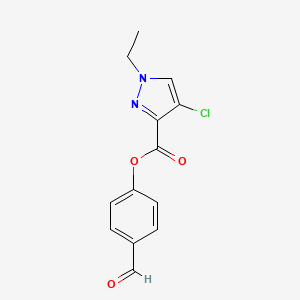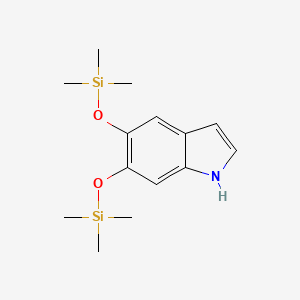
5,6-Bis((trimethylsilyl)oxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis((trimethylsilyl)oxy)-1H-indole is a synthetic organic compound characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 5 and 6 positions of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis((trimethylsilyl)oxy)-1H-indole typically involves the silylation of 5,6-dihydroxyindole. The reaction is carried out using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis((trimethylsilyl)oxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroindole derivatives
Substitution: Halogenated or nitro-substituted indoles
Applications De Recherche Scientifique
5,6-Bis((trimethylsilyl)oxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 5,6-Bis((trimethylsilyl)oxy)-1H-indole involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The indole ring can interact with proteins, enzymes, and receptors, potentially modulating their activity. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroxyindole: The parent compound without the trimethylsilyl groups.
5,6-Dimethoxyindole: Similar structure with methoxy groups instead of trimethylsilyl groups.
5,6-Dichloroindole: Indole with chlorine atoms at the 5 and 6 positions.
Uniqueness
5,6-Bis((trimethylsilyl)oxy)-1H-indole is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and lipophilicity. These features can enhance its utility in organic synthesis and potential biological applications compared to its non-silylated counterparts.
Propriétés
Formule moléculaire |
C14H23NO2Si2 |
|---|---|
Poids moléculaire |
293.51 g/mol |
Nom IUPAC |
trimethyl-[(5-trimethylsilyloxy-1H-indol-6-yl)oxy]silane |
InChI |
InChI=1S/C14H23NO2Si2/c1-18(2,3)16-13-9-11-7-8-15-12(11)10-14(13)17-19(4,5)6/h7-10,15H,1-6H3 |
Clé InChI |
YQQFWHXOWCVOEC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


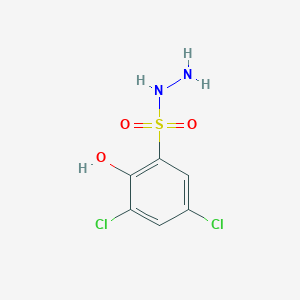
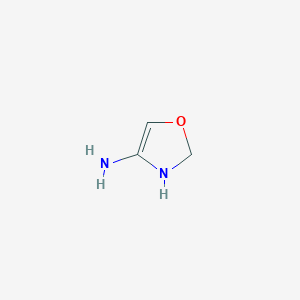
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
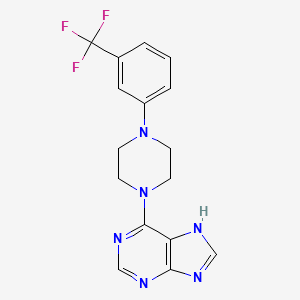
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
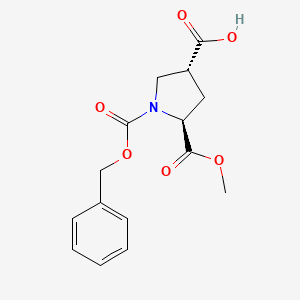
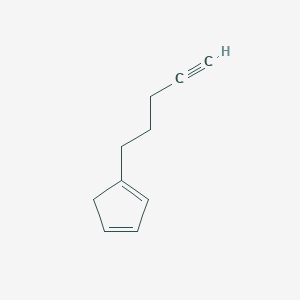
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
